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Abstract
Methoxisopropamine (MXiPr), also known as 3-MeO-2'-Oxo-PCiPr, is a novel dissociative

substance belonging to the arylcyclohexylamine class.[1] As a structural analog of

methoxetamine (MXE), it has emerged on the research chemical market, purported to possess

a pharmacological profile similar to that of ketamine and MXE.[1][2] This technical guide

provides a comprehensive overview of the currently understood pharmacological profile of

MXiPr for research purposes. Due to the limited availability of direct quantitative data for MXiPr,

this document also incorporates data from its close structural analog, methoxpropamine

(MXPr), to infer potential pharmacological activities. The primary mechanism of action is

presumed to be N-methyl-D-aspartate (NMDA) receptor antagonism.[1][3] There are anecdotal

claims of activity as a serotonin reuptake inhibitor (SRI) and as a triple reuptake inhibitor of

dopamine, norepinephrine, and serotonin, though quantitative evidence to substantiate these

claims is currently lacking in the scientific literature.[2] This guide includes available quantitative

data, detailed experimental protocols for key assays, and visualizations of relevant signaling

pathways and experimental workflows to facilitate further research into this compound.
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Property Value Reference

IUPAC Name

2-(3-methoxyphenyl)-2-

(isopropylamino)cyclohexan-1-

one

[4][5]

Synonyms

MXiPr, Isopropyloxetamine,

Isopropyxetamine, 3-MeO-2'-

Oxo-PCiPr

[1][4][5]

Molecular Formula C₁₆H₂₃NO₂ [4][5]

Molar Mass 261.36 g/mol [4]

Appearance Crystalline solid [5]

Pharmacodynamics
The primary mechanism of action of Methoxisopropamine is believed to be antagonism of the

NMDA receptor, a key feature of dissociative anesthetics like ketamine and phencyclidine

(PCP).[1][6] There is also speculation regarding its interaction with monoamine transporters.

NMDA Receptor Antagonism
Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor.

[3][7] This action is thought to be responsible for their dissociative, anesthetic, and

psychotomimetic effects.[6] While direct binding affinity (Ki) values for MXiPr at the NMDA

receptor are not currently available in the published literature, a study on the closely related

analog, methoxpropamine (MXPr), provides insight into its functional antagonism.

Table 2.1: Functional Activity at the NMDA Receptor
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Compound Assay Type Preparation IC₅₀ (µM) Reference

Methoxpropamin

e (MXPr)

Patch-clamp

electrophysiology

Mouse dorsal

cochlear nucleus

neurons

1.647 [8][9]

Methoxetamine

(MXE)

Patch-clamp

electrophysiology

Mouse dorsal

cochlear nucleus

neurons

0.841 [8][9]

MK-801
Patch-clamp

electrophysiology

Mouse dorsal

cochlear nucleus

neurons

0.060 [8][9]

IC₅₀ represents the concentration of the compound that inhibits 50% of the NMDA-induced

response.
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Monoamine Transporter Interaction
There are anecdotal reports suggesting that MXiPr may act as a serotonin reuptake inhibitor

(SRI), and potentially as a triple reuptake inhibitor of dopamine (DAT), norepinephrine (NET),
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and serotonin (SERT).[2] However, quantitative binding affinity (Ki) or functional inhibition (IC₅₀)

data for MXiPr at these transporters are not available in the peer-reviewed literature. The

structurally related compound, methoxetamine (MXE), has been shown to have affinity for the

serotonin transporter.[10]

Table 2.2: Putative Monoamine Transporter Affinity

Target Compound Ki (nM) IC₅₀ (nM) Reference

SERT
Methoxisopropa

mine (MXiPr)

Data not

available

Data not

available
-

DAT
Methoxisopropa

mine (MXiPr)

Data not

available

Data not

available
-

NET
Methoxisopropa

mine (MXiPr)

Data not

available

Data not

available
-

SERT
Methoxetamine

(MXE)
337 - [10][11]

DAT
Methoxetamine

(MXE)
- 33,000 [10]

NET
Methoxetamine

(MXE)
- 20,000 [10]

Ki represents the inhibition constant, a measure of binding affinity. IC₅₀ represents the

concentration of a drug that is required for 50% inhibition in vitro.
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Pharmacokinetics and Metabolism
Specific pharmacokinetic data for Methoxisopropamine, such as its half-life, bioavailability,

and volume of distribution, have not been reported in the scientific literature. However, studies

on the related compound, methoxpropamine (MXPr), in mice provide a potential model for its

metabolism.

Metabolism
In vivo studies of MXPr in mice have identified several phase I and phase II metabolites.[3] The

primary metabolic pathways are expected to involve N-dealkylation, O-desmethylation, and

reduction of the cyclohexanone ring, followed by glucuronidation.[3]

Table 3.1: Identified Metabolites of Methoxpropamine (MXPr) in Mice
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Metabolite Metabolic Pathway Reference
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Experimental Protocols
The following are generalized protocols for key experiments relevant to the pharmacological

characterization of Methoxisopropamine. These should be adapted and optimized for specific

laboratory conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://sfera.unife.it/retrieve/471e6dd5-d150-44a6-bc43-e99eba45ccd3/Drug%20Testing%20and%20Analysis%20-%202023%20-%20Massano%20-%20Metabolic%20study%20of%20new%20psychoactive%20substance%20methoxpropamine%20in%20mice%20by.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963675/
https://sfera.unife.it/retrieve/471e6dd5-d150-44a6-bc43-e99eba45ccd3/Drug%20Testing%20and%20Analysis%20-%202023%20-%20Massano%20-%20Metabolic%20study%20of%20new%20psychoactive%20substance%20methoxpropamine%20in%20mice%20by.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963675/
https://sfera.unife.it/retrieve/471e6dd5-d150-44a6-bc43-e99eba45ccd3/Drug%20Testing%20and%20Analysis%20-%202023%20-%20Massano%20-%20Metabolic%20study%20of%20new%20psychoactive%20substance%20methoxpropamine%20in%20mice%20by.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963675/
https://sfera.unife.it/retrieve/471e6dd5-d150-44a6-bc43-e99eba45ccd3/Drug%20Testing%20and%20Analysis%20-%202023%20-%20Massano%20-%20Metabolic%20study%20of%20new%20psychoactive%20substance%20methoxpropamine%20in%20mice%20by.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963675/
https://www.benchchem.com/product/b10823628?utm_src=pdf-body-img
https://www.benchchem.com/product/b10823628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMDA Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the PCP site of the NMDA

receptor.

Objective: To determine the Ki of MXiPr for the NMDA receptor.

Materials:

Rat cortical membranes

Radioligand: [³H]MK-801 or [³H]TCP

Assay buffer: 50 mM Tris-HCl, pH 7.4

Non-specific binding control: 10 µM MK-801

Test compound: Methoxisopropamine

Glass fiber filters

Scintillation fluid

Procedure:

Prepare serial dilutions of MXiPr.

In triplicate, incubate rat cortical membranes with the radioligand and either buffer (total

binding), non-specific binding control, or MXiPr at various concentrations.

Incubate at room temperature for a specified time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC₅₀ value by non-linear regression of the competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Prepare Reagents
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Incubate Membranes with
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Rapid Filtration to Separate
Bound and Free Ligand

Wash Filters to Remove
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Whole-Cell Patch-Clamp Electrophysiology for NMDA
Receptor Antagonism
This technique directly measures the effect of a compound on NMDA receptor-mediated ion

currents.

Objective: To determine the IC₅₀ of MXiPr for the functional inhibition of NMDA receptors.

Materials:

Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293

cells).

External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, and

tetrodotoxin to block voltage-gated sodium channels).

Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgCl₂, HEPES,

EGTA, ATP, and GTP).

NMDA receptor agonist (NMDA).

Test compound: Methoxisopropamine.

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

Hold the cell at a negative membrane potential (e.g., -60 mV) to enhance the inward

current through NMDA receptors.

Apply the NMDA receptor agonist to evoke a baseline current.

Co-apply the agonist with increasing concentrations of MXiPr.
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Record the inhibition of the NMDA-evoked current at each concentration of MXiPr.

Wash out MXiPr to assess the reversibility of the block.

Plot the percentage of current inhibition against the concentration of MXiPr and fit the data

to a concentration-response curve to determine the IC₅₀.

Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled

monoamines into synaptosomes or cells expressing the respective transporters.

Objective: To determine the IC₅₀ of MXiPr for the inhibition of SERT, DAT, and NET.

Materials:

Rat brain synaptosomes or cell lines expressing human recombinant SERT, DAT, or NET.

Radiolabeled monoamines: [³H]5-HT (for SERT), [³H]dopamine (for DAT), or

[³H]norepinephrine (for NET).

Assay buffer.

Selective uptake inhibitors for non-specific binding determination (e.g., fluoxetine for

SERT, GBR12909 for DAT, desipramine for NET).

Test compound: Methoxisopropamine.

Procedure:

Prepare serial dilutions of MXiPr.

Pre-incubate the synaptosomes or cells with MXiPr or vehicle.

Initiate the uptake by adding the respective radiolabeled monoamine.

Incubate for a short period at 37°C.

Terminate the uptake by rapid filtration and washing with ice-cold buffer.
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Measure the radioactivity of the filters by scintillation counting.

Calculate the percentage of inhibition for each concentration of MXiPr.

Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Conclusion
Methoxisopropamine is a novel arylcyclohexylamine with a pharmacological profile that is

presumed to be dominated by NMDA receptor antagonism. While direct quantitative data for

this compound are scarce, preliminary information and data from structurally related analogs

suggest it is a potent dissociative agent. Further research is required to definitively characterize

its binding affinities and functional activities at the NMDA receptor and other potential targets,

such as monoamine transporters. The experimental protocols provided in this guide offer a

framework for researchers to conduct these necessary investigations. A thorough

understanding of the pharmacokinetics and metabolism of MXiPr is also crucial for interpreting

its in vivo effects and assessing its potential for further study.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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